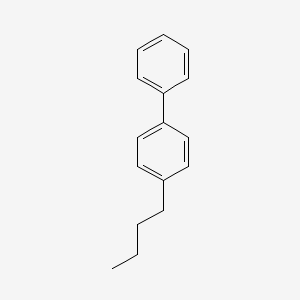

4-Butylbiphenyl

Overview

Description

4-Butylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.

Major Products:

Oxidation: Biphenyl carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Butylbiphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.

Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and radical-mediated processes.

Comparison with Similar Compounds

4,4’-Di-tert-butylbiphenyl: Known for its use in the production of liquid crystals.

4,4’-Dimethylbiphenyl: Used in organic synthesis and as a precursor for other chemical compounds.

Uniqueness: 4-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-butylbiphenyl, incorporated into a larger sydnone molecule, interact with DNA, and what are the downstream effects of this interaction?

A1: Research suggests that this compound, when part of a larger sydnone structure, can intercalate into DNA. [] This means the molecule inserts itself between the base pairs of the DNA double helix. UV-visible spectroscopic studies showed a slight red and hypochromic shift in absorption spectra, indicating intercalation. [] This interaction was further corroborated by FTIR spectroscopy, which revealed that the sydnone compounds interact with both the base pairs and the phosphate backbone of DNA. [] While the exact downstream effects require further investigation, DNA intercalation can interfere with vital cellular processes like replication and transcription. This disruption of essential DNA functions can ultimately lead to cell death, making it a potential mechanism for anticancer activity.

Q2: What is the evidence supporting the potential of this compound-containing compounds as anticancer agents?

A2: Studies have shown that sydnone compounds containing this compound exhibit antiproliferative activity against human cervical cancer (HeLa) and breast tumor (BT-474) cell lines in a concentration-dependent manner. [] This suggests that these compounds can inhibit the growth and proliferation of cancer cells. Furthermore, fluorescent staining techniques revealed changes in the morphological characteristics of the cancer cells, indicating apoptotic cell death. [] This suggests that the compounds induce a programmed cell death pathway, further supporting their potential as anticancer agents. While these findings are promising, more extensive in vitro and in vivo studies are needed to validate these initial observations and elucidate the detailed mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)